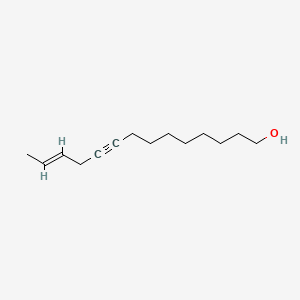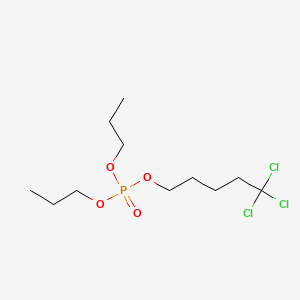
Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate: is a chemical compound known for its unique structure and properties It consists of two 2,3-dibromopropyl groups attached to an aziridin-1-ylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate typically involves the reaction of aziridine with 2,3-dibromopropyl phosphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. It can be used as a probe to investigate the mechanisms of various biological processes .
Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .
Industry: Industrially, the compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure provides flame-retardant properties, making it useful in the manufacture of fire-resistant materials .
Mecanismo De Acción
The mechanism of action of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Tetrabromobisphenol A bis(2,3-dibromopropyl ether) (TBBPA-BDBPE): A brominated flame retardant with similar applications in fire-resistant materials.
Tetrabromobisphenol A bis(allyl ether) (TBBPA-BAE): Another brominated compound used in the production of flame retardants.
Uniqueness: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is unique due to its aziridine moiety, which imparts distinct chemical reactivity and biological activity. This sets it apart from other brominated compounds that may lack this functional group .
Propiedades
Número CAS |
36897-96-8 |
|---|---|
Fórmula molecular |
C8H14Br4NO3P |
Peso molecular |
522.79 g/mol |
Nombre IUPAC |
1-[bis(2,3-dibromopropoxy)phosphoryl]aziridine |
InChI |
InChI=1S/C8H14Br4NO3P/c9-3-7(11)5-15-17(14,13-1-2-13)16-6-8(12)4-10/h7-8H,1-6H2 |
Clave InChI |
CUEXPQJPBBTFPW-UHFFFAOYSA-N |
SMILES canónico |
C1CN1P(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
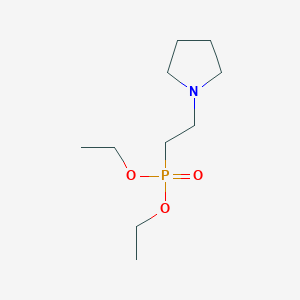

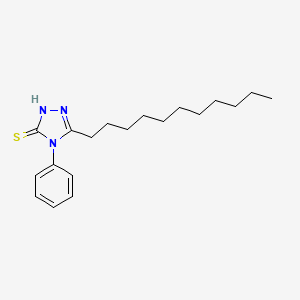
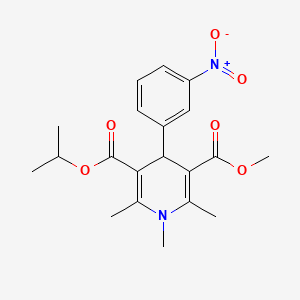
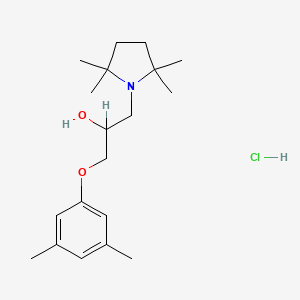
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
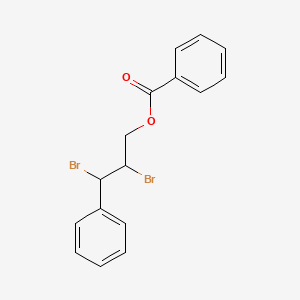
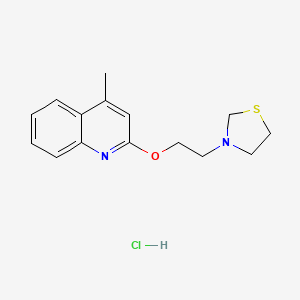
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
